N-(4-Methoxyphenyl)-2-((4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide
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Description
N-(4-Methoxyphenyl)-2-((4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide is a useful research compound. Its molecular formula is C13H13F3N4O2S and its molecular weight is 346.33. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
Compounds similar to N-(4-Methoxyphenyl)-2-((4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide have been synthesized and evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, specific analogs demonstrated good activity against these enzymes, indicating potential therapeutic applications in treating diseases related to enzyme dysfunction (Virk et al., 2018).
Anticancer Activity
Research has also focused on the synthesis of analogs targeting cancer cell lines. For example, studies on gold (III) and nickel (II) complexes derived from tetrazole-triazole compounds have shown significant cytotoxic effects on breast cancer cell lines (Ghani & Alabdali, 2022). Such findings highlight the potential of these compounds in developing new anticancer therapies.
Antimicrobial Agents
Further, some derivatives have been synthesized to explore their antimicrobial activities. New thiazolidin-4-one derivatives, for instance, showed promising results against various bacterial strains, indicating their potential as antimicrobial agents (Baviskar et al., 2013).
Pharmacological Evaluations
Pharmacological evaluations of heterocyclic derivatives have also been conducted, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies contribute to understanding the therapeutic potential and safety profile of these compounds (Faheem, 2018).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c1-20-11(13(14,15)16)18-19-12(20)23-7-10(21)17-8-3-5-9(22-2)6-4-8/h3-6H,7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILTZUUJMPPUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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